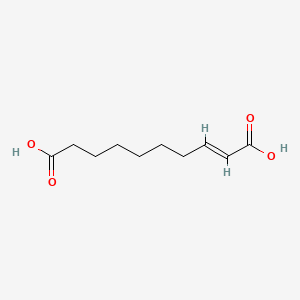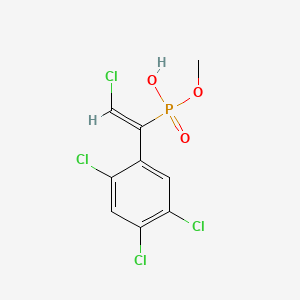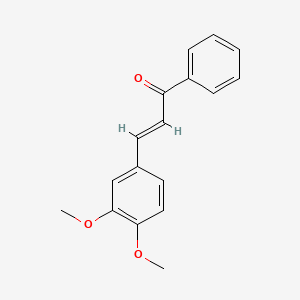
3,4-Dimethoxychalcone
概要
説明
3,4-Dimethoxychalcone is a chemical compound belonging to the chalcone family, characterized by the presence of two methoxy groups attached to the aromatic rings. Chalcones are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound has gained attention due to its ability to induce autophagy and its potential use as a caloric restriction mimetic.
作用機序
Target of Action
3,4-Dimethoxychalcone (3,4-DC) is a caloric restriction mimetic that primarily targets the autophagy process in cells . It has been identified as an inducer of autophagy in several cell lines, including endothelial, myocardial, and myeloid/macrophagic origin . It also targets transcription factor EB (TFEB) and E3 (TFE3), which are crucial for autophagy .
Mode of Action
3,4-DC interacts with its targets by inducing the deacetylation of cytoplasmic proteins and stimulating autophagy flux . It enhances TFEB-mediated autophagy . Specifically, 3,4-DC induces TFEB nuclear translocation and lysosomal biogenesis, mediating an autophagy-dependent cardioprotective effect against ischemic injury .
Biochemical Pathways
The primary biochemical pathway affected by 3,4-DC is the autophagy pathway . It enhances TFEB-mediated autophagy . Additionally, 3,4-DC partially regulates TFEB activity through the AMPK-TRPML1-calcineurin signaling pathway .
Pharmacokinetics
It’s known that 3,4-dc can be administered intraperitoneally, as demonstrated in a study where it significantly reduced the number of atherosclerotic lesions in the aorta of mice .
Result of Action
The molecular and cellular effects of 3,4-DC’s action include the enhancement of autophagy, alleviation of pyroptosis, and necroptosis . It has been shown to have therapeutic effects in neuroinflammatory disease and improve functional recovery from spinal cord injury . In cardiovascular contexts, 3,4-DC has demonstrated anti-atherogenic activity .
Action Environment
The action, efficacy, and stability of 3,4-DC can be influenced by various environmental factors. It’s worth noting that the effectiveness of 3,4-DC has been demonstrated in various in vitro and in vivo environments, including several cell lines and mouse models .
生化学分析
Biochemical Properties
3,4-Dimethoxychalcone plays a significant role in biochemical reactions, primarily as an inducer of autophagy. It interacts with various enzymes, proteins, and biomolecules. For instance, it has been shown to enhance the activity of transcription factor EB (TFEB) and transcription factor E3 (TFE3), which are crucial for autophagy regulation . Additionally, this compound interacts with the autophagosome marker GFP-LC3, leading to its aggregation in the cytoplasm . These interactions highlight the compound’s role in promoting cellular homeostasis and stress adaptation.
Cellular Effects
This compound exerts profound effects on various cell types and cellular processes. It induces autophagy in endothelial, myocardial, and myeloid/macrophagic cells . This induction is characterized by the aggregation of GFP-LC3 in the cytoplasm and the downregulation of its nuclear pool . Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism. It has been shown to reduce neointimal hyperplasia and aortic lesions in mouse models of atherosclerosis . These effects underscore its potential in mitigating cardiovascular diseases.
Molecular Mechanism
The molecular mechanism of this compound involves several key processes. It enhances TFEB-mediated autophagy, which is crucial for cellular adaptation to stress . Additionally, this compound alleviates pyroptosis and necroptosis by promoting autophagy . At the molecular level, it interacts with the AMPK-TRPML1-calcineurin signaling pathway, which plays a vital role in autophagy regulation . These interactions highlight the compound’s multifaceted mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed to induce autophagy in a dose-dependent manner, with significant effects occurring within hours of treatment . The compound’s stability and degradation have been studied, revealing that it maintains its autophagy-inducing activity over extended periods . Long-term studies have shown that this compound can reduce atherosclerotic lesions and maintain vascular health in mouse models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In mouse models of atherosclerosis, intraperitoneal injections of the compound significantly reduced the number of atherosclerotic lesions in the aorta . At higher doses, potential toxic or adverse effects may occur, necessitating careful dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It acts as a caloric restriction mimetic, enhancing autophagy through the activation of TFEB and TFE3 . This activation leads to the degradation of dispensable and potentially harmful cellular components, thereby promoting cellular homeostasis . The compound’s involvement in these pathways underscores its potential as a therapeutic agent for metabolic and age-related diseases.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions are crucial for its autophagy-inducing activity and overall therapeutic effects.
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm, where it induces the aggregation of GFP-LC3 and other autophagy-related markers . This localization is essential for its activity, as it enables the compound to interact with key autophagy regulators and promote the degradation of cellular components. Additionally, post-translational modifications may direct this compound to specific organelles, further enhancing its therapeutic potential.
準備方法
Synthetic Routes and Reaction Conditions: 3,4-Dimethoxychalcone can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of 3,4-dimethoxybenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.
化学反応の分析
Types of Reactions: 3,4-Dimethoxychalcone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding chalcone epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding dihydrochalcone.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of different substituted chalcones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Chalcone epoxides or other oxidized derivatives.
Reduction: Dihydrochalcones.
Substitution: Substituted chalcones with various functional groups.
科学的研究の応用
Chemistry: It serves as a precursor for the synthesis of other chalcone derivatives and complex organic molecules.
Biology: It has been shown to induce autophagy, a cellular process that degrades and recycles cellular components, making it a potential candidate for studying cellular mechanisms and aging.
Medicine: 3,4-Dimethoxychalcone exhibits anti-inflammatory, anticancer, and cardioprotective properties. .
類似化合物との比較
- 2’,4-Hydroxy-3,4’-dimethoxychalcone
- 2’,3-Hydroxy-4,4’-dimethoxychalcone
- 4,4’-Dimethoxychalcone
Comparison: 3,4-Dimethoxychalcone is unique due to its specific substitution pattern, which influences its biological activity and chemical reactivity. Compared to other chalcones, it has a broader autophagy-inducing activity and exhibits potent antiatherogenic effects . Its ability to enhance TFEB activity and inhibit pyroptosis and necroptosis sets it apart from other similar compounds.
特性
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-1-phenylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-19-16-11-9-13(12-17(16)20-2)8-10-15(18)14-6-4-3-5-7-14/h3-12H,1-2H3/b10-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSHZPTCZLWATBZ-CSKARUKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=CC=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53744-27-7, 5416-71-7 | |
| Record name | NSC237973 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=237973 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Chalcone,4-dimethoxy- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204995 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC11868 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11868 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,4-Dimethoxychalcone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



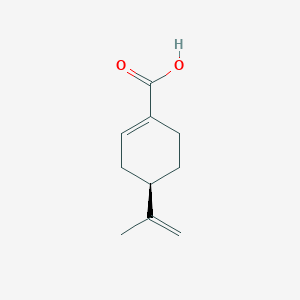
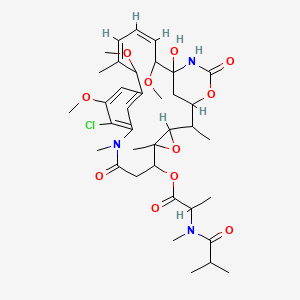

![[(1S,3S,5E,8E,11S,12S,13E,17R,21R,23R,25S)-1,11,21,25-tetrahydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B1235227.png)


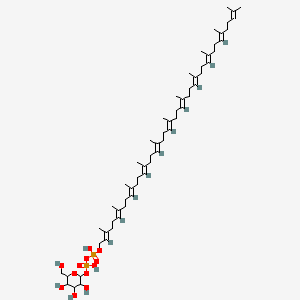
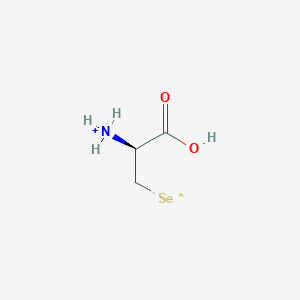
![3-[(1R,8R,9R)-8-hydroxy-16-oxatetracyclo[7.6.1.02,7.010,15]hexadeca-2,4,6,10,12,14-hexaen-1-yl]propyl-methylazanium;(Z)-4-hydroxy-4-oxobut-2-enoate](/img/structure/B1235234.png)

